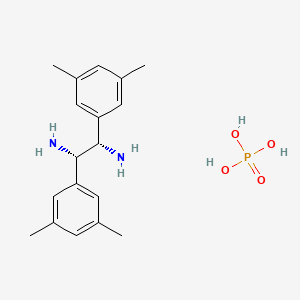

(1S,2S)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine Phosphate

Description

(1S,2S)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine phosphate is a chiral organic compound with a molecular formula of C₁₈H₂₇N₂O₄P and a molecular weight of 366.40 g/mol . It features two 3,5-dimethylphenyl groups attached to an ethylenediamine backbone, with a phosphate counterion.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,2S)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine;phosphoric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2.H3O4P/c1-11-5-12(2)8-15(7-11)17(19)18(20)16-9-13(3)6-14(4)10-16;1-5(2,3)4/h5-10,17-18H,19-20H2,1-4H3;(H3,1,2,3,4)/t17-,18-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDGAFBRVLBNCX-APTPAJQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C(C2=CC(=CC(=C2)C)C)N)N)C.OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)[C@@H]([C@H](C2=CC(=CC(=C2)C)C)N)N)C.OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1S,2S)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine Phosphate is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and sources.

- Chemical Formula : C20H28N2O4P

- Molecular Weight : 396.53 g/mol

- CAS Number : 220665-49-6

The biological activity of (1S,2S)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine Phosphate is primarily attributed to its interaction with various biological targets. It is believed to function as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways.

Biological Activity Overview

The compound has shown promising results in several biological assays:

Anticancer Activity

Research indicates that (1S,2S)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine Phosphate exhibits anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines such as:

- Breast Cancer Cells : IC50 values were determined to be in the low micromolar range.

- Leukemia Cells : The compound showed significant cytotoxicity against various leukemia cell lines.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of:

- Protein Kinases : It selectively inhibits certain kinases involved in cancer progression.

- Phosphodiesterases (PDEs) : This inhibition can lead to increased levels of cyclic nucleotides, which have various cellular effects.

Data Table: Biological Activity Summary

| Activity Type | Target/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | 5.0 | |

| Anticancer | Leukemia Cell Lines | 3.5 | |

| Enzyme Inhibition | Protein Kinases | 4.0 | |

| Enzyme Inhibition | Phosphodiesterases | 6.0 |

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of (1S,2S)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine Phosphate against breast cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment.

Case Study 2: Mechanism Elucidation

Another study focused on elucidating the mechanism by which this compound inhibits protein kinases. The results suggested that the compound binds competitively to the ATP-binding site of the kinase domain, thereby preventing substrate phosphorylation.

Chemical Reactions Analysis

Catalytic Oxidation Reactions

This compound facilitates metal-catalyzed oxidation of alkanes and alkenes. When coordinated to manganese (Mn), it forms complexes that drive high-turnover oxidation processes:

-

Mechanistic Insight : The alcohol/ketone ratio suggests a metal-based oxidation pathway over radical intermediates . Acetic acid enhances catalytic efficiency by stabilizing reactive intermediates .

Enantioselective Epoxidation

The Mn complex of this ligand enables asymmetric epoxidation of olefins using hydrogen peroxide (H₂O₂) or peracetic acid (AcOOH). Key findings include:

C–H Bond Functionalization

The ligand’s rigid chiral environment directs site-selective C–H oxygenation in benzylic and aliphatic systems:

-

Ketone Formation : Predominant product in secondary C–H bond oxidations (up to 154 TON) .

-

Cooperative Catalysis : Combines with iridium (Ir) or rhodium (Rh) complexes for tandem reactions, such as cyclization-cross couplings .

Asymmetric Hydrogenation

As a precursor for chiral imidazolinium salts, the diamine phosphate enables enantioselective hydrogenation of ketones and imines :

-

Key Reaction :

Suzuki Cross-Coupling Reactions

The ligand enhances nickel-catalyzed alkyl-alkyl Suzuki couplings for synthesizing carbamates and sulfones:

| Substrate Pair | Catalyst | Yield (%) | ee (%) | Application | Source |

|---|---|---|---|---|---|

| Alkyl halides + Boronic acids | Ni/(1S,2S)-diamine | 75–92 | 85–98 | Pharmaceutical intermediates |

Structural and Solubility Advantages

-

Chiral Rigidity : The 3,5-dimethylphenyl groups enforce a rigid conformation, improving stereochemical control .

-

Solubility : Phosphate salt formulation enhances aqueous solubility (freely soluble in H₂O), enabling homogeneous catalysis .

Comparative Reactivity with Enantiomeric Counterpart

The (1R,2R) enantiomer shows mirrored stereoselectivity but comparable catalytic efficiency in analogous reactions .

| Property | (1S,2S)-Form | (1R,2R)-Form |

|---|---|---|

| Specific Rotation ([α]²⁰/D) | -14° to -18° (H₂O) | +14° to +18° (H₂O) |

| Catalytic Performance | Similar TON/ee | Similar TON/ee |

Comparison with Similar Compounds

Key Structural Features :

- Stereochemistry: The (1S,2S) configuration ensures enantiomeric specificity, critical for applications in asymmetric catalysis or chiral recognition .

- Substituents: The 3,5-dimethylphenyl groups enhance steric bulk and electronic effects, influencing reactivity and solubility.

- Phosphate Group: Provides ionic character, improving crystallinity and stability under standard conditions .

Comparison with Similar Compounds

Stereoisomeric Counterpart: (1R,2R)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine Phosphate

The (1R,2R) enantiomer (CAS 1391500-72-3) shares the same molecular formula and weight as the (1S,2S) form but differs in stereochemical configuration.

Key Insight : Enantiomers like these are pivotal in catalysis, where stereochemistry dictates substrate binding and reaction outcomes. For example, (1R,2R)-configured ligands are employed in titanium-based catalysts for high enantioselectivity in organic transformations .

Simplified Analogue: Ethylenediamine Phosphate (CAS 14852-17-6)

This compound (C₂H₈N₂·xH₃O₄P) lacks the aromatic dimethylphenyl substituents, reducing steric hindrance and complexity.

Key Insight: The absence of aromatic groups in ethylenediamine phosphate limits its utility in sterically demanding reactions but enhances its versatility in non-chiral applications.

Organophosphorus Ligands: 1,2-Bis[bis(3,5-dimethylphenyl)phosphino]ethane

This ligand (CAS 220185-35-3) shares the 3,5-dimethylphenyl substituents but replaces the ethylenediamine backbone with a phosphine-based structure.

Key Insight : Phosphine ligands are widely used in cross-coupling reactions, whereas the target compound’s amine-phosphate structure may favor proton-transfer or acid-base catalysis.

Imidazolium-Based Ionic Liquids: 1-Butyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide

While structurally distinct, this ionic liquid (CAS 174899-83-3) provides a comparison for ionic character and laboratory applications.

Key Insight : The target compound’s hazards are less characterized but involve risks with oxidizers, whereas imidazolium salts prioritize handling for ionic conductivity .

Q & A

Q. What personal protective equipment (PPE) is essential when handling (1S,2S)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine Phosphate to minimize exposure risks?

Methodological Answer: Implement a PPE protocol including:

- Respiratory protection : NIOSH-approved particulate respirator (e.g., N95) if airborne dust is generated .

- Hand protection : Nitrile or neoprene gloves resistant to chemical permeation .

- Eye protection : Safety goggles with side shields; add a face shield for splash risks .

- Body protection : Lab coats or disposable coveralls, coupled with closed-toe shoes .

- Engineering controls : Conduct work in a fume hood or under local exhaust ventilation to limit airborne exposure .

Q. What are the critical storage conditions to maintain the stability of (1S,2S)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine Phosphate?

Methodological Answer:

- Store in airtight containers under inert gas (e.g., argon) to prevent moisture absorption .

- Maintain temperature at 2–8°C for long-term storage; avoid prolonged exposure to ambient conditions .

- Segregate from oxidizers (e.g., peroxides, chlorates) to prevent incompatible reactions .

- Label containers with date of receipt and conduct quarterly inspections for discoloration or particulate formation .

Q. How should accidental spills of this compound be managed in laboratory settings?

Methodological Answer:

- Immediate containment : Use inert absorbents (e.g., vermiculite) to isolate the spill .

- Decontamination : Wipe surfaces with ethanol-soaked cloths, followed by detergent rinsing .

- Waste disposal : Collect contaminated materials in sealed hazardous waste containers compliant with EPA/DOT regulations .

- Documentation : Record incident details, including exposure pathways and corrective actions .

Advanced Research Questions

Q. What experimental strategies are recommended to address the lack of toxicological data for this compound?

Methodological Answer:

- In vitro screening : Use HepG2 (liver) and HEK293 (kidney) cell lines for cytotoxicity assays (e.g., MTT or LDH release) .

- Genotoxicity : Perform Ames tests (OECD 471) with Salmonella typhimurium strains TA98 and TA100 .

- Acute toxicity : Conduct OECD 423 acute oral toxicity studies in rodent models, prioritizing dose escalation .

- Comparative analysis : Cross-reference toxicity profiles with structurally analogous diamines (e.g., vicinal ethylenediamine derivatives) .

Q. How can factorial design optimize stability studies under stress conditions (e.g., heat, light, humidity)?

Methodological Answer:

- Factor selection : Test temperature (25–60°C), relative humidity (40–80%), and UV light exposure (254 nm) .

- Response variables : Monitor enantiomeric purity via chiral HPLC and degradation products via LC-MS .

- Design matrix : Use a 2³ full factorial design (8 experimental runs) with triplicate replicates to assess main and interaction effects .

- Statistical analysis : Apply ANOVA to identify significant degradation drivers and model shelf-life predictions .

Q. What methodologies are suitable for assessing the compound’s ecological impact in laboratory wastewater?

Methodological Answer:

- Biodegradation assays : Conduct OECD 301F (manometric respirometry) to evaluate microbial breakdown .

- Aquatic toxicity : Perform Daphnia magna acute immobilization tests (OECD 202) and algal growth inhibition assays (OECD 201) .

- Chemical tracing : Quantify residual compound levels in wastewater via SPE-LC/MS-MS, with detection limits ≤1 ppb .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.